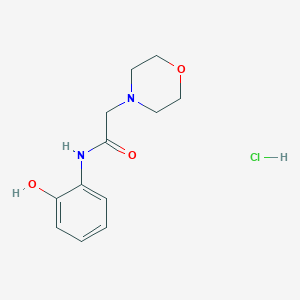![molecular formula C9H9NO B116249 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one CAS No. 147646-28-4](/img/structure/B116249.png)
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one, also known as CP-55,940, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 1993 by Pfizer scientists and has since been used in scientific research to study the endocannabinoid system and its effects on various physiological processes.
Mechanism Of Action
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one acts as a potent agonist of the CB1 receptor, which is one of two cannabinoid receptors found in the human body. When 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one binds to the CB1 receptor, it activates a signaling pathway that leads to the release of various neurotransmitters, including dopamine and serotonin. This activation of the endocannabinoid system has been shown to have a wide range of effects on various physiological processes, including pain sensation, appetite regulation, and mood.
Biochemical And Physiological Effects
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one has been shown to have a wide range of biochemical and physiological effects on the human body. It has been shown to increase appetite and reduce pain sensation, and has also been shown to have anxiolytic and antidepressant effects. Additionally, 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one in scientific research is its high potency and affinity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a highly controlled and precise manner. However, one limitation of using 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one is its potential for off-target effects, as it may bind to other receptors in addition to the CB1 receptor.
Future Directions
There are many potential future directions for research involving 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one. One area of interest is its potential use in the treatment of various neurological disorders, including epilepsy and multiple sclerosis. Additionally, 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one may be useful in the development of new pain medications, as it has been shown to have potent analgesic effects. Finally, further research is needed to better understand the long-term effects of 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one on the endocannabinoid system and its potential for abuse or addiction.
Synthesis Methods
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one is synthesized through a multistep process that involves the condensation of 2,6-dimethylphenol with cyclopentanone, followed by a series of reactions that ultimately yield the final product. The synthesis of 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one is complex and requires specialized equipment and expertise.
Scientific Research Applications
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one is primarily used in scientific research to study the endocannabinoid system and its effects on various physiological processes. It has been shown to have a high affinity for the CB1 receptor and is able to activate it with a potency that is similar to that of THC, the primary psychoactive component of cannabis.
properties
CAS RN |
147646-28-4 |
|---|---|
Product Name |
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one |
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
4-methyl-5,6-dihydrocyclopenta[c]pyridin-7-one |
InChI |
InChI=1S/C9H9NO/c1-6-4-10-5-8-7(6)2-3-9(8)11/h4-5H,2-3H2,1H3 |
InChI Key |
DAJRPQGJOXMXSW-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC2=C1CCC2=O |
Canonical SMILES |
CC1=CN=CC2=C1CCC2=O |
synonyms |
7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B116166.png)
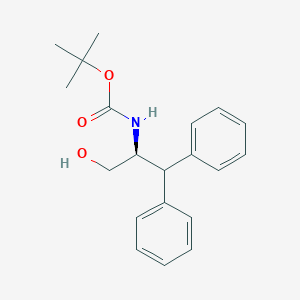
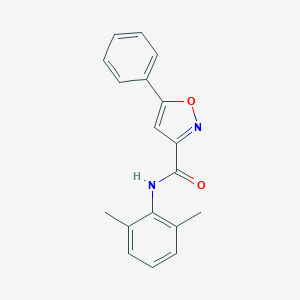
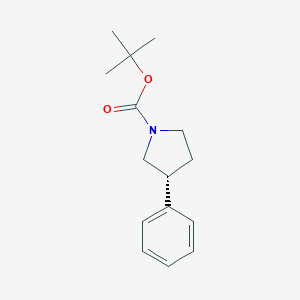
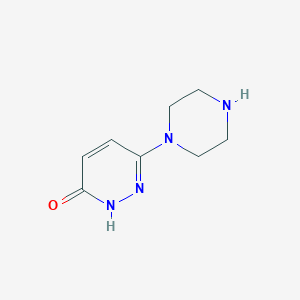
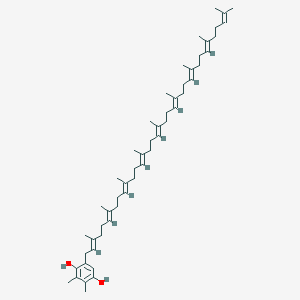
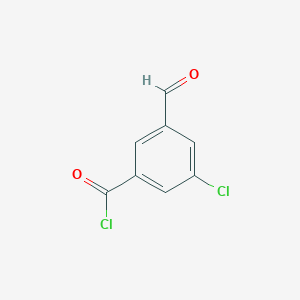
![Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate](/img/structure/B116179.png)
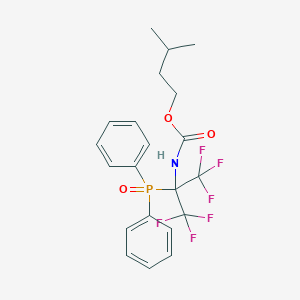
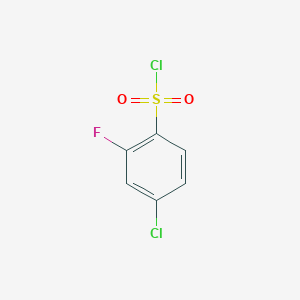
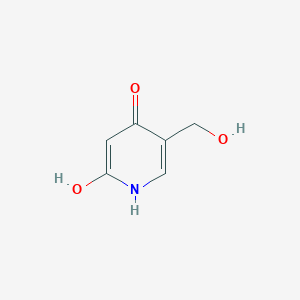
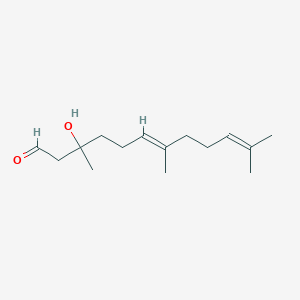
![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)
